molecular formula C19H16O5 B105209 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione CAS No. 100843-91-2

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

Cat. No.: B105209
CAS No.: 100843-91-2
M. Wt: 324.3 g/mol
InChI Key: YJQYHFMKGAVKDP-UHFFFAOYSA-N
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Description

SCH-68631 is a novel hepatitis C virus proteinase inhibitor isolated from the fermentation culture broth of Streptomyces species. It belongs to the phenanthrenequinone family of compounds and has shown promising antiviral activity against hepatitis C virus .

Preparation Methods

SCH-68631 is produced through fermentation of Streptomyces species. The microorganism identified as Streptomyces species (culture 94-02747) was isolated from loam soil in a wooded area of Nepal. The fermentation culture broth is then processed to isolate SCH-68631 .

Chemical Reactions Analysis

SCH-68631 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SCH-68631 has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It inhibits the hepatitis C virus NS3 proteinase, which is essential for viral replication. This makes SCH-68631 a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, SCH-68631 has been used as a probe molecule to study the binding mode of NS3 proteinase with its inhibitors .

Mechanism of Action

SCH-68631 exerts its effects by inhibiting the hepatitis C virus NS3 proteinase. The NS3 proteinase is a serine class enzyme that plays a crucial role in cleaving the nonstructural hepatitis C virus proteins necessary for viral replication. By inhibiting this enzyme, SCH-68631 disrupts the viral replication process, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

SCH-68631 is unique among hepatitis C virus proteinase inhibitors due to its structure and mechanism of action. Similar compounds include other hepatitis C virus proteinase inhibitors such as boceprevir and telaprevir. SCH-68631’s unique structure and binding mode make it a valuable addition to the arsenal of antiviral agents .

Properties

IUPAC Name

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQYHFMKGAVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043648
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100843-91-2
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 2
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 3
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 4
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 5
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 6
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

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